molecular formula C13H12FNO B13624755 4'-Fluoro-4-methoxybiphenyl-3-amine

4'-Fluoro-4-methoxybiphenyl-3-amine

Cat. No.: B13624755
M. Wt: 217.24 g/mol
InChI Key: SNPHISDVXJIYOM-UHFFFAOYSA-N
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Description

4’-Fluoro-4-methoxybiphenyl-3-amine is an organic compound with the molecular formula C13H12FNO It is a derivative of biphenyl, featuring a fluorine atom and a methoxy group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-methoxybiphenyl-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This method is favored for its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-4-methoxybiphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and arylboronic acids, along with appropriate solvents and reaction conditions to ensure high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-methoxybiphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

4’-Fluoro-4-methoxybiphenyl-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-methoxybiphenyl-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-4-methoxybiphenyl-3-amine is unique due to the presence of both a fluorine atom and a methoxy group on the biphenyl structure, along with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methoxyaniline

InChI

InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3

InChI Key

SNPHISDVXJIYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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